molecular formula C22H20N2O5S2 B2439987 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 921871-46-7

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No. B2439987
M. Wt: 456.53
InChI Key: CVQRYQBHBFUTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, also known as EBTB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EBTB is a small molecule that has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Scientific Research Applications

Anticancer Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide derivatives show potential in cancer treatment. Co(II) complexes of related compounds demonstrated in vitro cytotoxicity against human breast cancer cell lines (MCF 7) (Vellaiswamy & Ramaswamy, 2017). Similarly, benzamides incorporating a thiazol-2-yl group have shown anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activity

Compounds related to N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide have exhibited antimicrobial and antifungal activities. Studies have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019). Another study on related thiazole derivatives found them effective against various bacterial and fungal strains, with some molecules more potent than reference drugs (Bikobo et al., 2017).

Electrophysiological Activity

N-substituted benzamide derivatives, closely related to the compound , have been studied for their cardiac electrophysiological activity. These compounds exhibited potential as class III agents, indicating their applicability in treating cardiac arrhythmias (Morgan et al., 1990).

Gelation Behavior

N-(thiazol-2-yl) benzamide derivatives, similar to the compound in focus, have been investigated for their gelation behavior. Certain derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures, driven by multiple non-covalent interactions (Yadav & Ballabh, 2020).

Catalysis

Derivatives of benzothiazole, a component of the compound, have been encapsulated in zeolite Y and used as catalysts for the oxidation of primary alcohols and hydrocarbons. This encapsulated catalyst showed high catalytic activity and stability, indicating its potential in chemical synthesis (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c1-3-28-18-10-6-7-14-12-19(29-20(14)18)17-13-30-22(23-17)24-21(25)15-8-5-9-16(11-15)31(26,27)4-2/h5-13H,3-4H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQRYQBHBFUTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

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